

(4-Bromobenzyl)(methyl)sulfane CAS number

15733-07-0

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Bromobenzyl)(methyl)sulfane

Cat. No.: B2770746

[Get Quote](#)

An In-Depth Technical Guide to **(4-Bromobenzyl)(methyl)sulfane** (CAS No. 15733-07-0)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **(4-Bromobenzyl)(methyl)sulfane**, a versatile bifunctional reagent crucial for advanced organic synthesis.

Tailored for researchers, medicinal chemists, and professionals in drug development, this guide delves into the compound's synthesis, characterization, reactivity, and application, grounding theoretical concepts in practical, field-proven insights.

Core Identity and Physicochemical Profile

(4-Bromobenzyl)(methyl)sulfane, also known as 4-Bromobenzyl methyl sulfide, is a valuable intermediate in the synthesis of complex organic molecules.^{[1][2]} Its structure uniquely combines a brominated aromatic ring with a methyl sulfide group, offering two distinct points for chemical modification. This dual reactivity makes it a strategic building block, particularly in the construction of pharmaceutical and agrochemical compounds.^[2]

Table 1: Physicochemical Properties of **(4-Bromobenzyl)(methyl)sulfane**

Property	Value	Source(s)
CAS Number	15733-07-0	[1] [3] [4]
Molecular Formula	C ₈ H ₉ BrS	[3] [5] [6]
Molecular Weight	217.13 g/mol	[2] [5] [7]
Appearance	Colorless oil / Liquid	[3] [5]
Predicted Boiling Point	263.6 ± 15.0 °C	[1] [2]
Predicted Density	1.424 ± 0.06 g/cm ³	[1] [2]
Purity (Typical)	95% - 97%	[2] [3]
SMILES	CS(C)C=C=C(Br)C=C(C)C	[4] [6]
InChI Key	LLPNXJABBMDPRZ- UHFFFAOYSA-N	[3]


Synthesis and Purification: A Validated Protocol

The most direct and common synthesis of **(4-Bromobenzyl)(methyl)sulfane** involves the nucleophilic substitution of 4-bromobenzyl bromide with a methylthiolate source, such as sodium thiomethoxide.[\[5\]](#) This S_n2 reaction is efficient and leverages readily available starting materials.

Causality in Synthesis Design

The choice of 4-bromobenzyl bromide as a precursor is strategic; the benzylic bromide is a highly reactive electrophile, susceptible to displacement by nucleophiles.[\[8\]](#) Sodium thiomethoxide provides the methylthiolate nucleophile (CH₃S⁻), which readily attacks the benzylic carbon, displacing the bromide ion to form the desired thioether linkage.

Diagram of Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **(4-Bromobenzyl)(methyl)sulfane**.

Step-by-Step Experimental Protocol

This protocol is a synthesized representation of standard procedures for this class of reaction.

[5]

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend sodium thiomethoxide (1.0 eq.) in a suitable aprotic solvent like N,N-Dimethylformamide (DMF).
- Addition of Electrophile: Dissolve 4-bromobenzyl bromide (1.0 eq.) in a minimal amount of the reaction solvent and add it dropwise to the stirred suspension at room temperature.

- Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Aqueous Workup: Upon completion, pour the reaction mixture into water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[5]
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography, typically using a non-polar eluent system like ethyl acetate/petroleum ether, to yield the final product as a colorless oil.[5]

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized **(4-Bromobenzyl)(methyl)sulfane** is paramount. A combination of NMR, IR, and Mass Spectrometry provides a robust, self-validating dataset.[9][10]

Table 2: Expected Spectroscopic Data

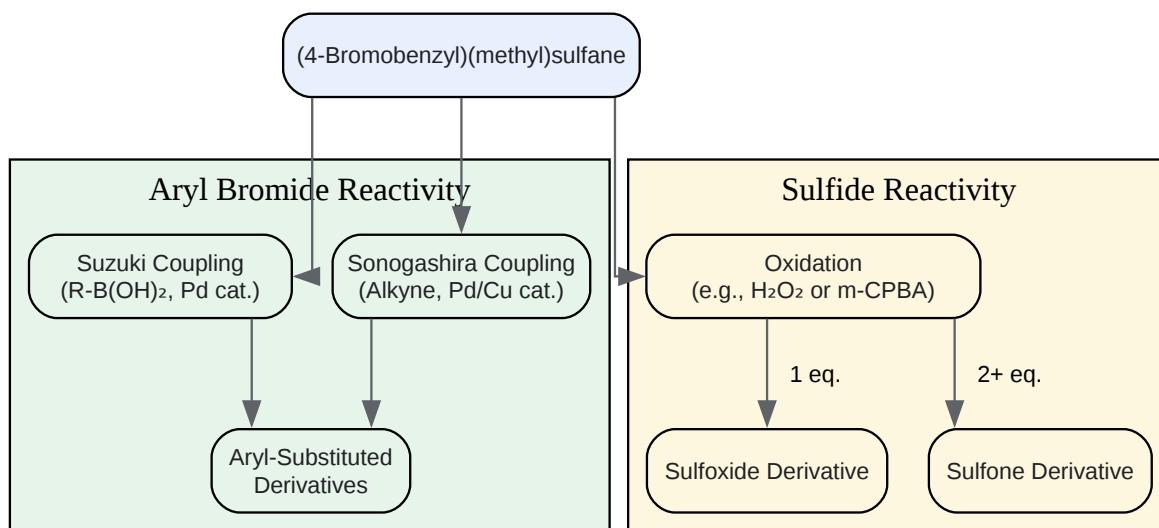
Technique	Expected Features	Rationale
¹ H NMR	~2.1 ppm (s, 3H, -S-CH ₃)~3.6 ppm (s, 2H, -Ar-CH ₂ -S)~7.2-7.5 ppm (d, 4H, Aromatic)	The methyl protons appear as a singlet. The benzylic protons also appear as a singlet adjacent to the sulfur. The para-substituted aromatic ring will show a characteristic doublet pattern.
¹³ C NMR	~15-20 ppm (-S-CH ₃)~35-40 ppm (-Ar-CH ₂ -S)~120-135 ppm (Aromatic Carbons)	The spectrum will show distinct signals for the aliphatic methyl and methylene carbons, along with signals in the aromatic region.[11]
IR Spectroscopy	~2900-3000 cm ⁻¹ (C-H stretch, aliphatic)~1490 cm ⁻¹ (C=C stretch, aromatic)~1010 cm ⁻¹ (C-Br stretch)~600-800 cm ⁻¹ (C-S stretch)	Key functional groups each have a characteristic vibrational frequency, allowing for structural confirmation.[12] [13]
Mass Spectrometry (EI-MS)	M ⁺ at m/z 216/218 (approx. 1:1 ratio)Fragment at m/z 169/171 (loss of -SCH ₃)	The molecular ion peak will show the characteristic isotopic pattern for a single bromine atom. Fragmentation patterns help confirm the connectivity of the molecule.[12]

Reactivity and Strategic Applications in Synthesis

The synthetic utility of **(4-Bromobenzyl)(methyl)sulfane** stems from its two orthogonal reactive sites, allowing for sequential and selective modifications.[2]

A. Reactions at the Aryl Bromide

The bromine atom on the phenyl ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Heck couplings.[8] This allows for the introduction of


diverse substituents at the para position, a common strategy in the design of bioactive molecules.[14]

B. Reactions at the Sulfide Moiety

The sulfide group can undergo a range of transformations.

- Oxidation: It can be selectively oxidized to the corresponding sulfoxide or sulfone using reagents like hydrogen peroxide or m-CPBA. These oxidized sulfur species are important pharmacophores in many drugs.[15]
- Cleavage and Rearrangement: Under specific conditions, such as with strong bases or certain halogenating agents, benzyl sulfides can undergo C-S bond cleavage or Pummerer-type rearrangements.[16][17]

Diagram of Key Reaction Pathways

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **(4-Bromobenzyl)(methyl)sulfane**.

Role in Drug Discovery and Medicinal Chemistry

Brominated benzyl derivatives are foundational building blocks in medicinal chemistry.[8][18][19] The 4-bromobenzyl group, as provided by this reagent, is frequently incorporated into scaffolds designed to target a wide range of biological systems, including anti-cancer and anti-inflammatory agents.[19][20][21]

The sulfur atom is also a critical element in drug design. Thioethers and their oxidized derivatives (sulfoxides, sulfones) are present in numerous approved drugs, where they can influence metabolic stability, solubility, and receptor binding affinity. **(4-Bromobenzyl)(methyl)sulfane** provides a direct route to incorporate this valuable sulfur-containing motif.[2]

Logical Flow from Building Block to Bioactive Scaffold

[Click to download full resolution via product page](#)

Caption: Strategic role in the synthesis of complex bioactive scaffolds.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **(4-Bromobenzyl)(methyl)sulfane** is essential. The compound is classified as harmful if swallowed and is an irritant.[1][7]

Table 3: Hazard and Safety Information

Aspect	Guideline	Source(s)
GHS Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[1] [22] [23]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[1] [22] [23]
Personal Protective Equipment (PPE)	Chemical safety goggles, nitrile gloves, and a laboratory coat are mandatory. All handling should be performed in a chemical fume hood.	[24] [25]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated area. [2]	

Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. [23]
----------	--

Conclusion

(4-Bromobenzyl)(methyl)sulfane is a strategically important bifunctional reagent. Its well-defined synthesis, predictable reactivity at two distinct sites, and relevance to the construction of pharmaceutically active scaffolds make it an indispensable tool for the modern organic chemist. This guide provides the foundational knowledge required for its effective and safe utilization in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-bromobenzyl)(methyl)sulfane | 15733-07-0 [amp.chemicalbook.com]
- 2. (4-Bromobenzyl)(methyl)sulfane [myskinrecipes.com]
- 3. 4-bromobenzyl)(methyl)sulfane | CymitQuimica [cymitquimica.com]
- 4. ivychem.com [ivychem.com]
- 5. 4-bromobenzyl)(methyl)sulfane synthesis - chemicalbook [chemicalbook.com]
- 6. 15733-07-0|(4-Bromobenzyl)(methyl)sulfane|BLD Pharm [bldpharm.com]
- 7. 15733-07-0 Cas No. | (4-Bromobenzyl)(methyl)sulfane | Matrix Scientific [matrixscientific.com]
- 8. nbinfo.com [nbinfo.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. dl.iranchembook.ir [dl.iranchembook.ir]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. nbinno.com [nbinno.com]
- 19. chemimpex.com [chemimpex.com]
- 20. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. 4-bromoBenzyl)(Methyl)sulfane | 15733-07-0 [chemicalbook.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. fishersci.com [fishersci.com]
- 25. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [(4-Bromobenzyl)(methyl)sulfane CAS number 15733-07-0]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2770746#4-bromobenzyl-methyl-sulfane-cas-number-15733-07-0>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com